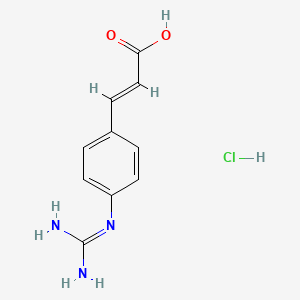
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbamimidamido group attached to a phenyl ring, and a prop-2-enoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride typically involves the following steps:
Formation of the Carbamimidamido Group: This step involves the reaction of an appropriate amine with cyanamide under acidic conditions to form the carbamimidamido group.
Attachment to the Phenyl Ring: The carbamimidamido group is then attached to a phenyl ring through a substitution reaction.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The carbamimidamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can interact with hydrophobic regions of proteins, affecting their function. The prop-2-enoic acid moiety can participate in various biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share structural similarities with (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride and are known for their biological activities.
Pyridine Carboxamide Derivatives: These compounds also exhibit similar structural features and are studied for their potential therapeutic applications.
Uniqueness
What sets (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
132769-16-5 |
|---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(E)-3-[4-(diaminomethylideneamino)phenyl]prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-10(12)13-8-4-1-7(2-5-8)3-6-9(14)15;/h1-6H,(H,14,15)(H4,11,12,13);1H/b6-3+; |
InChI Key |
CGURGSDSEMVKJW-ZIKNSQGESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N=C(N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















